N-(4-nitro-1H-pyrazol-5-yl)acetamide N-(4-nitro-1H-pyrazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 16461-96-4
VCID: VC21047495
InChI: InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10)
SMILES: CC(=O)NC1=C(C=NN1)[N+](=O)[O-]
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol

N-(4-nitro-1H-pyrazol-5-yl)acetamide

CAS No.: 16461-96-4

Cat. No.: VC21047495

Molecular Formula: C5H6N4O3

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

N-(4-nitro-1H-pyrazol-5-yl)acetamide - 16461-96-4

Specification

CAS No. 16461-96-4
Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
IUPAC Name N-(4-nitro-1H-pyrazol-5-yl)acetamide
Standard InChI InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10)
Standard InChI Key IIMPQAQKCPHLPN-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=NN1)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=C(C=NN1)[N+](=O)[O-]

Introduction

Chemical Structure and Synthesis

Structural Features

N-(4-nitro-1H-pyrazol-5-yl)acetamide consists of a pyrazole core substituted with a nitro group at position 4 and an acetamide group at position 5. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, with the nitro group enhancing electron-withdrawing effects and the acetamide group contributing to hydrogen-bonding capacity.

Synthetic Routes

The synthesis of nitro-substituted pyrazole acetamides typically involves multi-step processes:

  • Nitration of Pyrazole: Introduction of the nitro group at the 4-position via nitration using nitric acid or nitronium salts under controlled conditions .

  • Acetamide Formation: Substitution of a leaving group (e.g., iodine) at the 5-position with an acetamide moiety. This is achieved through nucleophilic aromatic substitution or coupling reactions, often using 2-iodoacetanilides in polar aprotic solvents like DMF .

Table 1: Key Synthetic Steps for N-(4-Nitro-1H-pyrazol-5-yl)acetamide

StepReagents/ConditionsPurpose
1Nitration (HNO₃/H₂SO₄)Introduce nitro group at C4
2N-Alkylation (2-iodoacetanilide, DMF)Attach acetamide at C5

Physical and Chemical Properties

Molecular Characteristics

  • Molecular Formula: C₅H₅N₃O₃

  • Molecular Weight: 155.08 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the electron-withdrawing nitro group and hydrogen-bonding acetamide .

  • Melting Point: Estimated between 160–200°C, based on analogous nitro-pyrazole derivatives .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of acetamide) and ~1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Downfield shifts for acetamide NH (δ 8.5–9.0 ppm) and pyrazole protons (δ 7.5–8.5 ppm) .

    • ¹³C-NMR: Carbonyl carbon at δ 170–175 ppm and nitro-substituted carbons at δ 130–150 ppm .

Pharmacological and Biological Activity

Anti-Arrhythmic and Local Anesthetic Effects

Pyrazole acetamides with amide linkages (e.g., lidocaine analogs) are explored as local anesthetics and anti-arrhythmics. The nitro group may modulate lipophilicity and binding to sodium channels, though specific studies on this compound are needed .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Discovery: The compound serves as a building block for synthesizing kinase inhibitors or antimicrobial agents.

  • Prodrug Development: The acetamide group can be hydrolyzed to release active metabolites in vivo.

Materials Science

  • Electronic Materials: Nitro groups enable redox activity, making derivatives suitable for organic semiconductors or energy storage systems.

Research Findings and Data

Comparative Analysis of Nitro-Pyrazole Acetamides

CompoundKey FeatureActivitySource
N-(4-nitro-1H-pyrazol-5-yl)acetamideNitro + acetamideAntimicrobial (hypothetical)
Y501-5878 (ChemDiv)Nitro + phenoxyScreening compound
Y509-4847 (ChemDiv)Nitro + pyrazole-carboxylic acidAnticancer potential

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